

# Application Notes and Protocols for MAX-40279 Hemiadipate Xenograft Mouse Model

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For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

MAX-40279 hemiadipate is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2][3][4] Preclinical studies have demonstrated its efficacy in inhibiting tumor growth in xenograft models of acute myeloid leukemia (AML).[5][6] These application notes provide detailed protocols for establishing and utilizing MV4-11 and KG-1 xenograft mouse models to evaluate the in vivo efficacy of MAX-40279. The document includes comprehensive methodologies for cell culture, animal handling, drug administration, and endpoint analysis, along with data presentation and visualization of the relevant signaling pathways.

## Introduction

FLT3 and FGFR signaling pathways are critical drivers in the pathogenesis of various malignancies, particularly AML.[1] MAX-40279 has been developed to overcome resistance to existing FLT3 inhibitors, which can be mediated by the activation of the FGF/FGFR pathway in the bone marrow microenvironment.[7] The compound has shown significant tumor growth inhibition (58% to 106%) in preclinical AML xenograft models.[5] The following protocols are designed to guide researchers in replicating and expanding upon these preclinical findings.

## **Data Presentation**



Table 1: In Vivo Efficacy of MAX-40279 in AML Xenograft

Models

Cell Line	Xenogra ft Model	Treatme nt	Dosage	Adminis tration Route	Duratio n	Tumor Growth Inhibitio n (%)	Referen ce
MV4-11	Subcutan eous	MAX- 40279	12 mg/kg	Oral (p.o.), twice daily	21-28 days	58-106	[5][6]
KG-1	Subcutan eous	MAX- 40279	12 mg/kg	Oral (p.o.), twice daily	21-28 days	58-106	[5][6]

# **Experimental Protocols**Cell Line Culture and Preparation

#### 1.1. Cell Lines:

- MV4-11: Human AML cell line with an internal tandem duplication (ITD) in the FLT3 gene.
- KG-1: Human AML cell line with an FGFR1 fusion gene.

#### 1.2. Culture Conditions:

- Culture MV4-11 and KG-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Ensure cells are in the logarithmic growth phase before implantation.

#### 1.3. Cell Preparation for Implantation:



- Harvest cells and determine cell viability using a trypan blue exclusion assay. Viability should be >95%.
- Wash the cells twice with sterile, serum-free RPMI-1640 medium or phosphate-buffered saline (PBS).
- Resuspend the cell pellet in a 1:1 mixture of serum-free medium/PBS and Matrigel® Matrix to the desired concentration. Keep on ice.

## **Xenograft Mouse Model Establishment**

#### 2.1. Animal Model:

 Use immunodeficient mice (e.g., NOD-scid IL2Rgamma-null [NSG] or BALB/c nude mice), 6-8 weeks of age.

### 2.2. Subcutaneous Implantation:

- Anesthetize the mice using an appropriate anesthetic agent.
- Inject 5 x 10<sup>6</sup> to 10 x 10<sup>6</sup> cells in a volume of 100-200  $\mu$ L subcutaneously into the right flank of each mouse.
- Monitor the animals regularly for tumor growth.

## **MAX-40279 Hemiadipate Administration**

#### 3.1. Drug Formulation (Proposed):

Prepare a suspension of MAX-40279 hemiadipate in a vehicle suitable for oral gavage. A common vehicle consists of 0.5% carboxymethylcellulose (CMC) and 0.1% Tween 80 in sterile water. Alternatively, a solution with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used. The final formulation should be prepared fresh daily.

#### 3.2. Dosing and Administration:

 Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.



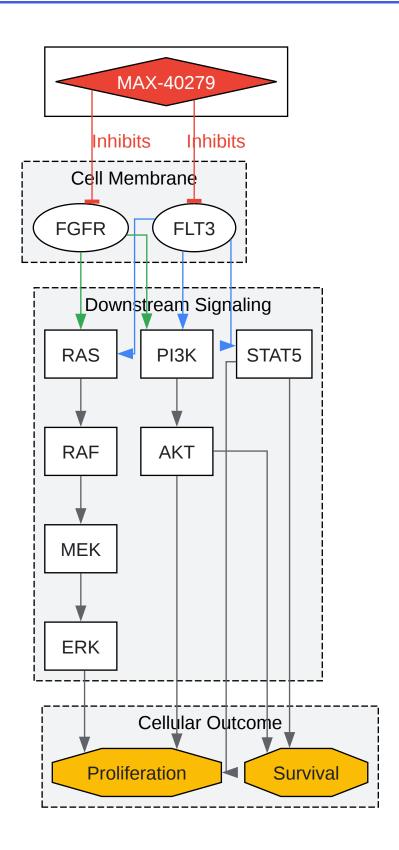
- Administer MAX-40279 orally via gavage at a dose of 12 mg/kg.
- The treatment schedule is twice daily for a period of 21 to 28 days.
- The control group should receive the vehicle only, following the same administration schedule.

## **Efficacy Evaluation**

- 4.1. Tumor Growth Measurement:
- Measure tumor dimensions (length and width) with calipers two to three times per week.
- Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length × Width²) / 2.
- 4.2. Body Weight and Clinical Observations:
- Monitor the body weight of the mice two to three times per week as an indicator of toxicity.
- Observe the general health and behavior of the animals daily.
- 4.3. Endpoint Analysis:
- At the end of the study, euthanize the mice and excise the tumors.
- · Measure the final tumor weight and volume.
- Tumor tissue can be processed for further analysis, such as immunohistochemistry (IHC) or western blotting, to assess target engagement (e.g., phosphorylation status of FLT3, FGFR, and downstream effectors like STAT5 and ERK).

# Visualizations Signaling Pathway of MAX-40279 Action





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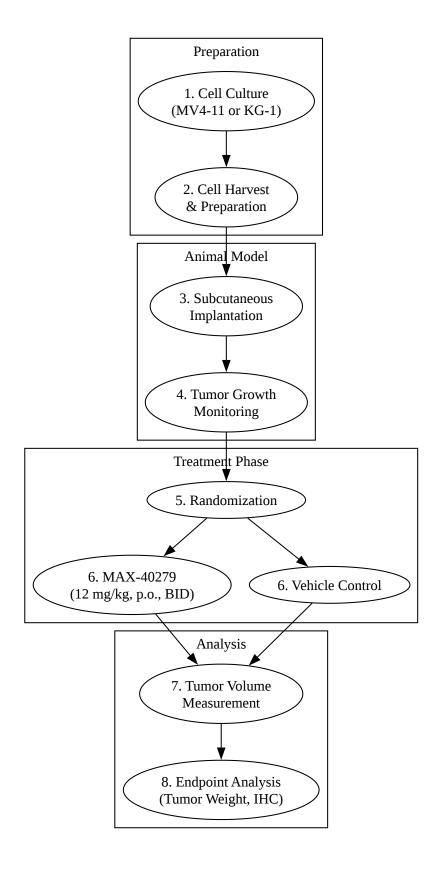




Caption: Dual inhibition of FLT3 and FGFR by MAX-40279 blocks downstream pro-survival pathways.

## **Experimental Workflow for Xenograft Studydot**





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